7-Iodo-3-methylbenzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-3-methylbenzo[d]isoxazole is a chemical compound belonging to the class of benzoisoxazoles. It is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 3rd position on the benzo[d]isoxazole ring.
Vorbereitungsmethoden
The synthesis of 7-Iodo-3-methylbenzo[d]isoxazole typically involves several steps. One common method includes the Suzuki coupling reaction. In this process, the 7-iodobenzo[d]isoxazole-3-amine precursor is reacted with the required boronic acid using palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and sodium carbonate in 1,4-dioxane. The reaction is carried out in a sealed tube and heated in a microwave at 130°C . This method is efficient and yields the desired product with high purity.
Analyse Chemischer Reaktionen
7-Iodo-3-methylbenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Sonogashira coupling, where it reacts with alkynes in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Metalation Reactions: The compound can participate in metalation reactions, where it reacts with metals like lithium, leading to ring cleavage and the formation of various products.
Wissenschaftliche Forschungsanwendungen
7-Iodo-3-methylbenzo[d]isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmacologically active compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as supramolecular entities.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 7-Iodo-3-methylbenzo[d]isoxazole involves its interaction with specific molecular targets. For instance, its derivatives have been studied as inhibitors of bromodomains, which are involved in the regulation of gene expression through acetylation of histones . The compound binds to the active site of the target protein, thereby inhibiting its function and affecting the associated biological pathways.
Vergleich Mit ähnlichen Verbindungen
7-Iodo-3-methylbenzo[d]isoxazole can be compared with other benzoisoxazole derivatives, such as:
3-Amino-benzo[d]isoxazole: Known for its tyrosine kinase inhibitory activity.
5-Iodo-3-methoxy-7-methylbenzo[d]isoxazole: Used in the synthesis of novel ADAM inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H6INO |
---|---|
Molekulargewicht |
259.04 g/mol |
IUPAC-Name |
7-iodo-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6INO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3 |
InChI-Schlüssel |
XDPNJSWIBUIZJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.